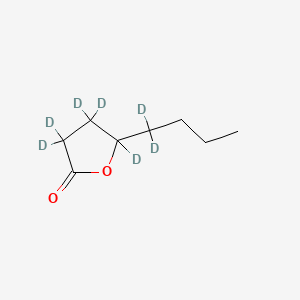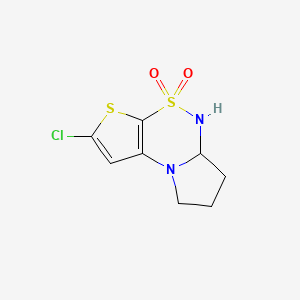
AMPA receptor modulator-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMPA receptor modulator-7 is a compound that acts as a positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that play a crucial role in fast synaptic transmission in the central nervous system. These receptors are involved in various cognitive functions, including learning and memory. Positive allosteric modulators of AMPA receptors enhance the receptor’s response to glutamate, leading to increased synaptic transmission without directly activating the receptor .
Méthodes De Préparation
The synthesis of AMPA receptor modulator-7 involves several steps. One common synthetic route includes the use of 3,4-(methylenedioxy)phenylacetic acid, acetic acid, oxalyl chloride, and sodium bicarbonate . The reaction conditions typically involve the use of organic solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact .
Analyse Des Réactions Chimiques
AMPA receptor modulator-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
AMPA receptor modulator-7 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ionotropic glutamate receptors and their role in synaptic transmission. In biology, it is used to investigate the effects of enhanced synaptic transmission on neuronal function and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents .
Mécanisme D'action
The mechanism of action of AMPA receptor modulator-7 involves its binding to a specific site on the AMPA receptor, which enhances the receptor’s response to glutamate. This binding increases the amplitude and duration of the receptor’s response, leading to increased synaptic transmission. The molecular targets of this compound include the GluA2 subunit of the AMPA receptor, and the pathways involved include the glutamatergic signaling pathway .
Comparaison Avec Des Composés Similaires
AMPA receptor modulator-7 is unique compared to other similar compounds due to its specific binding affinity and modulatory effects on the AMPA receptor. Similar compounds include derivatives of 3,7-diazabicyclo[3.3.1]nonane, benzothiadiazine dioxides, and benzylpiperidines . These compounds also act as positive allosteric modulators of AMPA receptors but may differ in their binding sites, potency, and therapeutic applications.
Propriétés
Formule moléculaire |
C8H9ClN2O2S2 |
|---|---|
Poids moléculaire |
264.8 g/mol |
Nom IUPAC |
4-chloro-5,7λ6-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3-diene 7,7-dioxide |
InChI |
InChI=1S/C8H9ClN2O2S2/c9-6-4-5-8(14-6)15(12,13)10-7-2-1-3-11(5)7/h4,7,10H,1-3H2 |
Clé InChI |
NHFCCNMWGJRGTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2NS(=O)(=O)C3=C(N2C1)C=C(S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


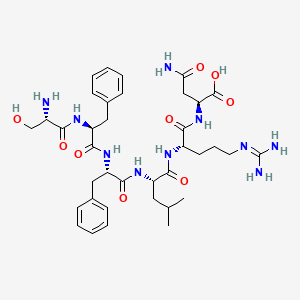
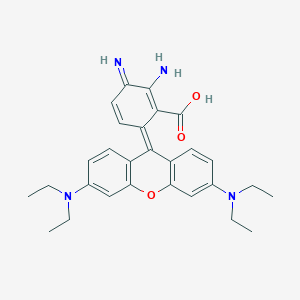

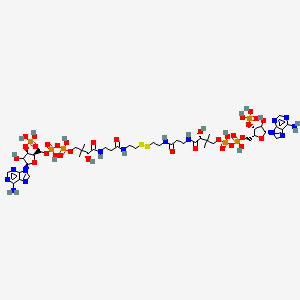
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
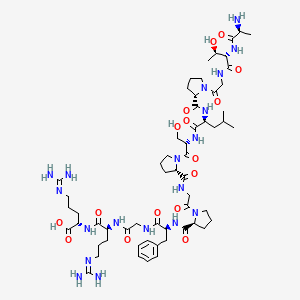
![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
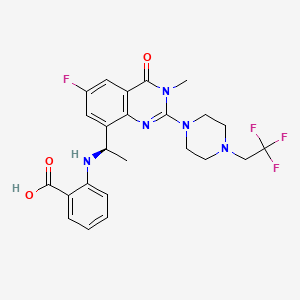
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
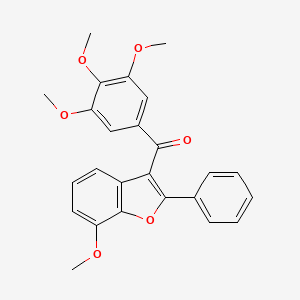
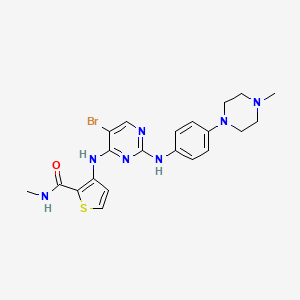
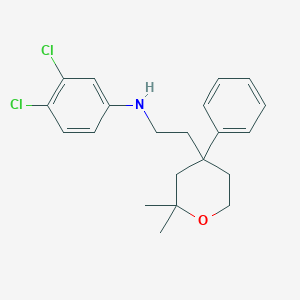
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
